1-(4-methoxybenzyl)-3-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)urea
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Description
1-(4-methoxybenzyl)-3-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)urea is a useful research compound. Its molecular formula is C18H22N4O3 and its molecular weight is 342.399. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Analytical Applications
A study by Liang et al. (2020) described the synthesis of a deuterium-labeled version of AR-A014418, a compound structurally similar to the one , which shows potent activities against cancer cells, nociceptive pain, and neurodegenerative disorders. This labeled compound serves as an internal standard for liquid chromatography-mass spectrometry (LC–MS) analysis, facilitating drug absorption, distribution, and pharmacokinetics studies (Liang, Wang, Yan, & Wang, 2020).
Molecular Structure and Spectroscopic Studies
Kalai et al. (2021) focused on a new pyridazinone derivative, showcasing the synthesis, crystal structure, spectroscopic studies, and theoretical calculations. This research contributes to understanding the compound's stability, reactivity, and potential as a chemical model for further scientific exploration (Kalai, Karrouchi, Baydere, Daoui, Allali, Dege, Benchat, & Brandán, 2021).
Nonlinear Optical Applications
Al-Abdullah et al. (2014) investigated a compound with a similar molecular structure, focusing on its potential in nonlinear optical applications. The study highlighted its high first hyperpolarizability, making it a promising candidate for further research in this area (Al-Abdullah, Mary, Panicker, El‐Brollosy, El-Emam, Van Alsenoy, & Al‐Saadi, 2014).
Novel Cyclic Urea Derivatives
Sañudo et al. (2006) synthesized a new class of cyclic dipeptidyl ureas, showcasing a method for creating compounds composed of different amino acids linked through a urea moiety. This research opens pathways for the development of pseudopeptidic compounds with potential therapeutic applications (Sañudo, Marcaccini, Basurto, & Torroba, 2006).
Metal Chelating and Enzyme Inhibition
A study by Sujayev et al. (2016) explored the metal chelating effects and inhibition profiles against key enzymes like acetylcholinesterase and carbonic anhydrase of a tetrahydropyrimidine-5-carboxylate derivative. This research indicates the compound's potential in therapeutic applications, particularly in treating diseases associated with enzyme dysfunction (Sujayev, Garibov, Taslimi, Gulcin, Gojayeva, Farzaliyev, Alwasel, & Supuran, 2016).
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-25-15-7-5-13(6-8-15)12-20-18(24)19-9-10-22-17(23)11-14-3-2-4-16(14)21-22/h5-8,11H,2-4,9-10,12H2,1H3,(H2,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTQRYDSFCXPDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCCN2C(=O)C=C3CCCC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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